molecular formula C18H13ClFN3O B12046627 1'-Hydroxymidazolam-d4

1'-Hydroxymidazolam-d4

Cat. No.: B12046627
M. Wt: 345.8 g/mol
InChI Key: QHSMEGADRFZVNE-RHQRLBAQSA-N
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Description

1’-Hydroxymidazolam-d4 is a deuterium-labeled analog of 1’-Hydroxymidazolam, which is a primary active metabolite of Midazolam. Midazolam is a benzodiazepine used for its sedative, anxiolytic, and anticonvulsant properties. 1’-Hydroxymidazolam-d4 is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of 1’-Hydroxymidazolam in various biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Hydroxymidazolam-d4 involves the incorporation of deuterium atoms into the 1’-Hydroxymidazolam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated methanol and deuterated water, along with catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 1’-Hydroxymidazolam-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule. The final product is then purified using techniques such as liquid chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

1’-Hydroxymidazolam-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites of 1’-Hydroxymidazolam, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

1’-Hydroxymidazolam-d4 is widely used in scientific research for various applications, including:

Mechanism of Action

1’-Hydroxymidazolam-d4 exerts its effects by acting as a neuronal depressant agent. It inhibits neuronal activity by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This leads to sedative, anxiolytic, and anticonvulsant effects. The molecular targets involved include GABA receptors, which are modulated by the compound to produce its pharmacological effects .

Comparison with Similar Compounds

1’-Hydroxymidazolam-d4 is unique due to its deuterium labeling, which provides stability and allows for accurate quantification in analytical studies. Similar compounds include:

These compounds share similar pharmacological properties but differ in their isotopic labeling, which affects their stability and suitability for specific analytical applications.

Properties

Molecular Formula

C18H13ClFN3O

Molecular Weight

345.8 g/mol

IUPAC Name

[8-chloro-6-(2,3,4,5-tetradeuterio-6-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol

InChI

InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i1D,2D,3D,4D

InChI Key

QHSMEGADRFZVNE-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)F)[2H])[2H]

Canonical SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO

Origin of Product

United States

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